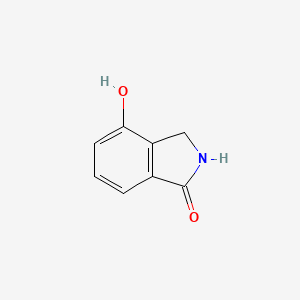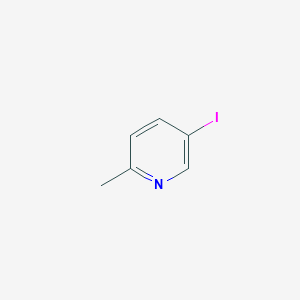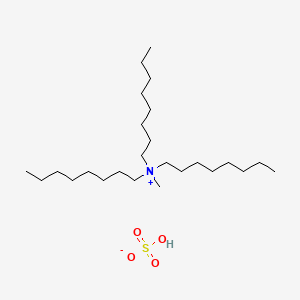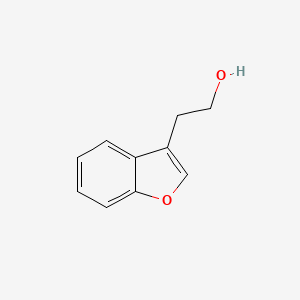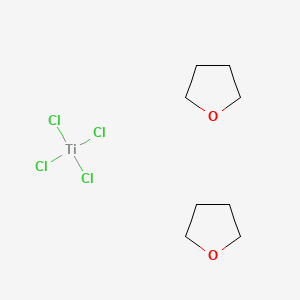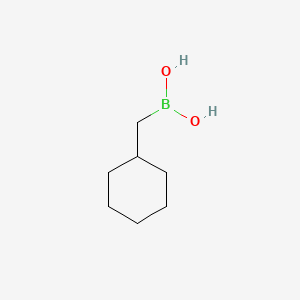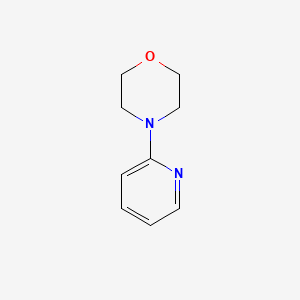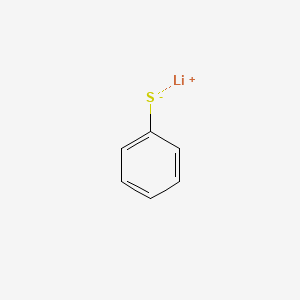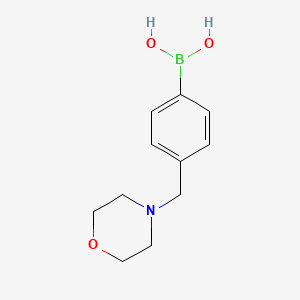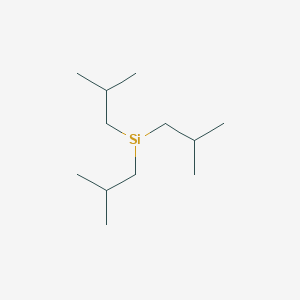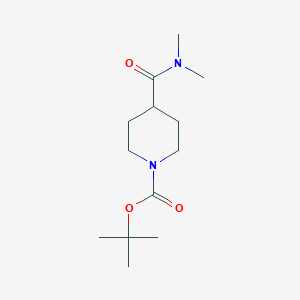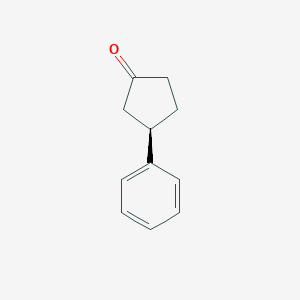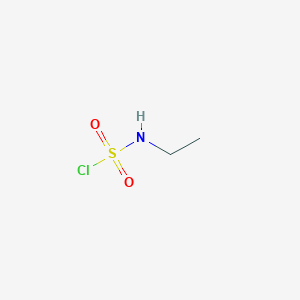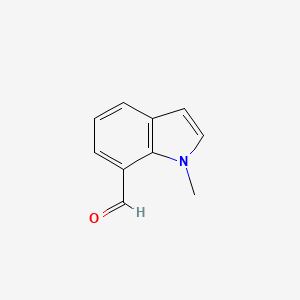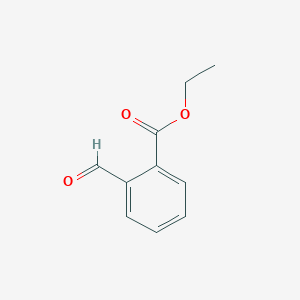
Ethyl 2-formylbenzoate
Vue d'ensemble
Description
Ethyl 2-formylbenzoate is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 . It is a carbocation that can be prepared by the reaction of magnesium with ethyl benzoate . The compound is in liquid form .
Synthesis Analysis
Ethyl 2-formylbenzoate can be synthesized from 2-cyanobenzaldehyde and alcohols, which are nucleophiles . The fluorine atom on the carbon adjacent to the carbocation is a good leaving group, which facilitates oxidative cyclization .
Molecular Structure Analysis
The IUPAC name for Ethyl 2-formylbenzoate is ethyl 2-formylbenzoate . The InChI code for this compound is 1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3 . The InChI key is IQYZISJXVKSMNW-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Ethyl 2-formylbenzoate is a liquid . It has a molecular weight of 178.19 g/mol . The boiling point of this compound is 294.2 °C .
Applications De Recherche Scientifique
Nucleophilic Fluoroalkylation/Cyclization Route to Fluorinated Phthalides
Specific Scientific Field
This research falls under the field of Organic Chemistry, specifically focusing on the synthesis of organofluorine compounds.
Summary of the Application
Ethyl 2-formylbenzoate is used in the synthesis of C3-perfluoroalkyl-substituted phthalides . These fluorinated phthalides are considered to be one of the most fascinating organofluorine compounds due to their attractive physical, chemical, and biological properties .
Methods of Application or Experimental Procedures
The experimental procedure involves the reaction of 2-cyanobenzaldehyde with (perfluoroalkyl)trimethylsilanes via nucleophilic addition and subsequent intramolecular cyclization . This process is facilitated by the use of KF or triethylamine .
Results or Outcomes
The result of this process is the formation of perfluoroalkylphthalides in good yields . In one experiment, the use of ethyl 2-formylbenzoate resulted in the formation of 1a with 27% ee upon exposure to organocatalyst 9b (0.1 equiv) and tetramethylammonium fluoride (0.5 equiv) .
Synthesis of 3-Substituted Phthalides
Specific Scientific Field
This research is in the field of Organic Chemistry, specifically focusing on the synthesis of phthalides.
Summary of the Application
Ethyl 2-formylbenzoate is used in the synthesis of 3-substituted phthalides . These molecules are vital due to their fascinating biological activity .
Methods of Application or Experimental Procedures
The experimental procedure involves various reactions on the C1 carbonyl group, C3 position carbanion, and reactions on the C4, C5, C6, and C7 positions of the phthalide .
Results or Outcomes
The result of this process is the formation of 3-substituted phthalides . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
In-Transit Fumigation of Shipping Containers
Specific Scientific Field
This research is in the field of Environmental Science, specifically focusing on the fumigation of shipping containers.
Summary of the Application
Ethyl 2-formylbenzoate is used in the novel use of ethyl formate for in-transit fumigation of shipping containers .
Methods of Application or Experimental Procedures
The experimental procedure involves the use of ethyl formate in the fumigation of shipping containers .
Results or Outcomes
The result of this process is the effective fumigation of shipping containers during transit .
Synthesis of Biologically Active Natural Products
Specific Scientific Field
This research is in the field of Organic Chemistry, specifically focusing on the synthesis of biologically active natural products.
Summary of the Application
Ethyl 2-formylbenzoate is used in the synthesis of various naturally occurring racemic and chiral 3-substituted phthalides . These molecules are vital due to their fascinating biological activity .
Results or Outcomes
The result of this process is the formation of racemic and chiral 3-substituted phthalides . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
Propriétés
IUPAC Name |
ethyl 2-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYZISJXVKSMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449182 | |
| Record name | Ethyl 2-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-formylbenzoate | |
CAS RN |
34046-43-0 | |
| Record name | Ethyl 2-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

